2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinone ring, an azepane sulfonyl group, and a chlorophenyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyridinone ring, followed by the introduction of the azepane sulfonyl group and the chlorophenyl acetamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorophenyl)acetamide
- 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide
- 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Uniqueness
2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is unique due to its specific structural features, such as the combination of the azepane sulfonyl group and the chlorophenyl acetamide moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chlorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates an azepane sulfonyl group, a dihydropyridinone ring, and a chlorophenylacetamide moiety, suggesting potential biological activities such as enzyme inhibition and receptor modulation.
Biological Activity Overview
Preliminary studies indicate that this compound may interact with specific molecular targets, potentially functioning as an enzyme inhibitor or modulating receptor activity. The mechanism of action likely involves binding to active sites on enzymes or receptors, influencing various biochemical pathways and cellular processes.
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby altering their function.
- Receptor Modulation : It may also interact with receptors, modulating their activity and affecting downstream signaling pathways.
In Vitro Studies
Several in vitro studies have been conducted to evaluate the biological activity of this compound. For instance:
- Antimicrobial Activity : Tests have shown moderate antibacterial effects against various strains, indicating potential applications in treating infections.
- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), a key enzyme in neurotransmission.
Biological Activity | Tested Against | Result |
---|---|---|
Antibacterial | E. coli, S. aureus | Moderate inhibition |
AChE Inhibition | Human AChE | Significant inhibition |
Case Studies
One notable study involved the synthesis and biological evaluation of derivatives similar to this compound. These derivatives were tested for their ability to inhibit AChE and exhibited varying degrees of effectiveness. The findings suggested that modifications to the chlorophenyl group could enhance biological activity.
Interaction Studies
Interaction studies focus on how this compound interacts with biological targets. Techniques employed in these studies include:
- Molecular Docking : Used to predict how the compound binds to target proteins.
- Binding Affinity Assays : To measure the strength of interaction between the compound and its targets.
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c20-15-6-5-7-16(12-15)21-18(24)14-22-13-17(8-9-19(22)25)28(26,27)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUKMFGZGCIDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.